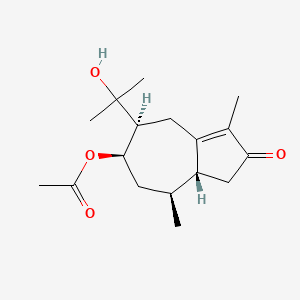
8-O-Acetyltorilolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions aimed at introducing specific functional groups or achieving a desired structural framework. For instance, the synthesis of novel N-substituted β-hydroxy amines and β-hydroxy ethers containing 8-methoxy fluoroquinolones involved reactions under reflux with piperazine, followed by treatment with various amines or alcohols in the presence of NaOH to yield the desired products. Such methodologies highlight the intricate steps required to synthesize complex molecules, potentially applicable to "8-O-Acetyltorilolone" synthesis (Guruswamy & Arul, 2016).
Molecular Structure Analysis
The molecular structure of chemical compounds is crucial for understanding their properties and interactions. Structural elucidation often involves spectral and analytical data, as seen in the synthesis and characterization of various compounds. For instance, the structural confirmation of synthesized compounds can be established through spectral data (IR, NMR, MS) and sometimes X-ray crystallography, providing a detailed view of the molecule's architecture and confirming the success of synthetic strategies (Banothu et al., 2014).
Chemical Reactions and Properties
The chemical behavior of a compound under different conditions is indicative of its reactivity and potential chemical applications. Studies often explore reactions with various reagents to uncover novel derivatives or investigate the compound's chemical stability. For example, reactions of 3-acetyltropolone with hydroxylamine under acidic or neutral conditions yield different products, demonstrating the compound's versatility and reactive nature (Sudoh et al., 1982).
Safety and Hazards
properties
IUPAC Name |
[(5S,6R,8S,8aR)-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-9-6-16(21-11(3)18)14(17(4,5)20)7-13-10(2)15(19)8-12(9)13/h9,12,14,16,20H,6-8H2,1-5H3/t9-,12+,14-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWWLRBCCJXTGQ-UODBANLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-O-Acetyltorilolone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


